molecular formula C20H23NO4S B5246062 (3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate

(3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate

Cat. No.: B5246062
M. Wt: 373.5 g/mol
InChI Key: NJUOSYIUXPTFRO-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine.

    Esterification: The carboxylate group is introduced through esterification reactions involving carboxylic acids and alcohols under acidic conditions.

    Substitution Reactions: The 3,4-dimethylphenyl group is introduced through substitution reactions using appropriate aryl halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aryl halides with palladium catalysts.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Piperidine derivatives are known to exhibit a range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-yl (4-fluorophenyl)methanol
  • 1-(3,4-Dichlorobenzyl)piperidin-4-yl (4-fluorophenyl)methanol
  • 1-(4-Bromobenzyl)piperidin-4-yl (4-fluorophenyl)methanol

Uniqueness

(3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate is unique due to the presence of both the 3,4-dimethylphenyl and benzenesulfonyl groups. These groups confer specific chemical and biological properties that distinguish it from other piperidine derivatives. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3,4-dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-15-8-9-18(14-16(15)2)25-20(22)17-10-12-21(13-11-17)26(23,24)19-6-4-3-5-7-19/h3-9,14,17H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUOSYIUXPTFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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